molecular formula C20H23N3O6 B15074566 Carbobenzyloxy-L-seryl-L-tyrosinamide CAS No. 114519-10-7

Carbobenzyloxy-L-seryl-L-tyrosinamide

Cat. No.: B15074566
CAS No.: 114519-10-7
M. Wt: 401.4 g/mol
InChI Key: IDVLTNHLGZDZIP-UHFFFAOYSA-N
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Description

Carbobenzyloxy-L-seryl-L-tyrosinamide (CAS: 114519-10-7) is a synthetic peptide derivative with the molecular formula C₂₀H₂₃N₃O₆ and a molar mass of 401.41312 g/mol . Its structure comprises a carbobenzyloxy (Cbz) protecting group attached to the N-terminus of L-serine, which is linked via an amide bond to L-tyrosinamide (L-TyrNH₂).

Properties

CAS No.

114519-10-7

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C20H23N3O6/c21-18(26)16(10-13-6-8-15(25)9-7-13)22-19(27)17(11-24)23-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,24-25H,10-12H2,(H2,21,26)(H,22,27)(H,23,28)

InChI Key

IDVLTNHLGZDZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-seryl-L-tyrosinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-serine and L-tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-seryl-L-tyrosinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-L-seryl-L-tyrosinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-seryl-L-tyrosinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Functional Group and Structural Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Role in Research
Carbobenzyloxy-L-seryl-L-tyrosinamide C₂₀H₂₃N₃O₆ 401.41312 Cbz, amide, phenolic -OH Peptide synthesis, aptamer studies
L-Tyrosinamide (L-TyrNH₂) C₉H₁₂N₂O₂ 180.20 Amide, phenolic -OH Aptamer binding, thermodynamics
Carbobenzyloxy-L-serine C₁₁H₁₃NO₅ 239.22 Cbz, carboxylic acid Intermediate in peptide synthesis
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate C₂₁H₂₅NO₅ 371.433 Cbz, tert-butyl ester Protecting group in organic synthesis
L-Tyrosine benzyl ester C₁₆H₁₇NO₃ 283.31 Benzyl ester, phenolic -OH Esterified tyrosine derivative
Key Observations:
  • Cbz Group : this compound shares the Cbz group with tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate, but the latter uses a tert-butyl ester for protection, which offers distinct hydrolysis resistance compared to the amide linkage in the former .
  • Amide vs. Ester : Unlike L-tyrosine benzyl ester (ester derivative), the amide group in this compound enhances stability under basic conditions, making it more suitable for prolonged biochemical assays .
  • Tyrosinamide Role: The tyrosinamide moiety in this compound mirrors L-TyrNH₂, which is critical in aptamer binding. Studies show that the phenolic -OH and amide groups in L-TyrNH₂ drive enthalpy-driven interactions with aptamers, a property likely retained in the target compound .

Physicochemical and Binding Properties

Thermodynamic Behavior :
  • L-TyrNH₂ binds to DNA aptamers via enthalpy-driven processes involving hydrogen bonding, hydrophobic effects, and electrostatic interactions. Mg²⁺ ions enhance binding affinity by stabilizing aptamer conformation .
  • However, the Cbz group could improve solubility in organic solvents .

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